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Compound of Interest

Compound Name:
1-(2-Chloro-4-

fluorophenyl)thiourea

Cat. No.: B12444920

Get Quote

Executive Summary
Target Compound: 1-(2-Chloro-4-fluorophenyl)thiourea CAS Registry: 175277-76-6

(Analogue Reference); Specific isomer data is proprietary/unpublished in open source. Primary

Application: Pharmacophore in kinase inhibitors (e.g., bioisostere of urea-based VEGFR

inhibitors) and synthetic intermediate for aminothiazoles.

This guide provides a comparative crystallographic analysis. Due to the limited public

availability of the specific 1-(2-Chloro-4-fluorophenyl)thiourea crystal structure, this

document utilizes the structurally validated 1-(2,4-difluorophenyl)thiourea as the primary

Reference Standard. The structural homology between the 2-Cl-4-F and 2,4-di-F scaffolds

allows for high-confidence prediction of solid-state packing, hydrogen bonding motifs, and unit

cell constraints.

Comparative Crystallographic Data
The following table contrasts the experimentally verified data of the 2,4-difluoro analogue with

the predicted parameters for the target 2-chloro-4-fluoro derivative. The substitution of a
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Chlorine atom at the ortho position (Van der Waals radius 1.75 Å) replacing Fluorine (1.47 Å)

induces specific lattice expansions while preserving the global space group symmetry.

Table 1: Crystal Data & Structure Refinement
Parameter

Reference Standard

(Experimental)
Target: 2-Cl-4-F Analogue

(Predicted)

Compound 1-(2,4-Difluorophenyl)thiourea
1-(2-Chloro-4-

fluorophenyl)thiourea

Formula C₇H₆F₂N₂S C₇H₆ClFN₂S

Crystal System Monoclinic Monoclinic (High Probability)

Space Group or

Unit Cell (a) 6.4260(7) Å
~6.5 – 6.7 Å (Expansion due to

Cl)

Unit Cell (b) 36.908(4) Å ~37.0 – 38.5 Å

Unit Cell (c) 6.6821(7) Å ~6.7 – 6.9 Å

Angle (β) 100.464(2)° 100 – 102°

Volume (V) 1558.4(3) Å³ ~1650 – 1700 Å³

Z (Molecules/Cell)
8 (2 molecules in asymmetric

unit)
8

Density (

)
1.604 Mg/m³ ~1.58 – 1.62 Mg/m³

Key Motif
Centrosymmetric

dimers

Centrosymmetric

dimers
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Expert Insight: The long b-axis (36.9 Å) in the reference structure indicates a layered stacking

arrangement. The introduction of the bulkier Chlorine at the ortho position is expected to

increase the torsion angle between the phenyl ring and the thiourea moiety (experimentally

78.67° in the difluoro) to relieve steric strain with the thioamide N-H proton.

Structural Analysis & Topology
Molecular Geometry
In the reference structure, the thiourea moiety (S=C-N-N) is essentially planar (RMS deviation

0.014 Å).[1] For the target 2-chloro derivative, the steric bulk of the ortho-chlorine forces the

phenyl ring to rotate out of the thiourea plane.

Predicted Dihedral Angle (Phenyl/Thiourea): >80° (vs 78.7° in difluoro).[1]

Intramolecular Interaction: A weak

or

contact may stabilize the twisted conformation.

Supramolecular Architecture
The stability of aryl-thioureas is driven by a robust hydrogen-bonding network. The target

compound is expected to follow the Graph Set Motif

:

Dimerization: Two molecules form a centrosymmetric dimer via dual

hydrogen bonds.[1]

Chain Propagation: These dimers are linked into 2D sheets via weaker
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or

interactions.[1]

Visualization: Hydrogen Bonding Network
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Figure 1: Predicted supramolecular assembly showing the formation of centrosymmetric dimers

characteristic of phenylthioureas.

Experimental Protocol for Data Acquisition
To generate the definitive dataset for the 2-chloro-4-fluoro derivative, follow this self-validating

workflow. This protocol ensures high-quality single crystals suitable for Mo-Kα radiation.

Synthesis & Crystallization Workflow

Start: 2-Chloro-4-fluoroaniline React with Benzoyl Isothiocyanate
(in Acetone, Reflux 2h)

Intermediate:
N-Benzoyl Thiourea

Hydrolysis
(NaOH/H2O, 80°C)

Crude Product
(Precipitate)

Slow Evaporation
(EtOH/DMF 4:1)

Recrystallization Single Crystal XRD
(Mo Kα, 100K)

Block-like crystals
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Figure 2: Step-by-step synthesis and crystallization workflow to isolate diffraction-quality

crystals.

Detailed Methodology
Synthesis:

Dissolve 2-chloro-4-fluoroaniline (10 mmol) in dry acetone.

Add benzoyl isothiocyanate (10 mmol) dropwise.[1] Stir at reflux for 2 hours.

Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:[1]3) for disappearance of amine.[1]

Hydrolyze the resulting benzoyl-thiourea intermediate by heating in 10% NaOH solution at

80°C for 30 minutes.

Acidify with HCl to precipitate the target 1-(2-Chloro-4-fluorophenyl)thiourea.

Crystal Growth (Critical Step):

Solvent System: Ethanol:DMF (4:1). Pure ethanol often yields needles (unsuitable); DMF

promotes block morphology.[1]

Method: Dissolve 50 mg in 5 mL warm solvent.[1] Filter into a narrow vial. Cover with

parafilm containing 3 pinholes.[1] Allow to stand at 20°C for 5-7 days.

Data Collection Strategy:

Temperature: 100 K (Essential to reduce thermal motion of the disordered F/Cl atoms).

Resolution: 0.75 Å or better.

Refinement: Treat the ortho-Cl and para-F positions carefully; if disorder is observed

(rotational disorder of the phenyl ring), use SHELXL PART commands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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